molecular formula C34H38N2O7 B13387341 (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid

Cat. No.: B13387341
M. Wt: 586.7 g/mol
InChI Key: DNJYPUYQFPFOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a synthetic compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound is notable for its stability and utility in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves multiple steps:

    Protection of Tyrosine: The hydroxyl group of tyrosine is protected using a tert-butyl (tBu) group.

    Fmoc Protection: The amino group of tyrosine is protected with an Fmoc group.

    Formation of Oxazolidine Ring: The protected tyrosine undergoes cyclization to form the oxazolidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of high-purity compounds. The use of solid-phase synthesis techniques is common, where the compound is anchored to a resin and sequentially built up through a series of chemical reactions.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc and tBu groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for tBu group removal.

    Coupling Reactions: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides, which can be further modified or used in various applications.

Scientific Research Applications

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The compound acts as a protected amino acid derivative, facilitating the stepwise synthesis of peptides. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during peptide synthesis. The oxazolidine ring provides additional stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr(tBu)-OH: Similar in structure but lacks the oxazolidine ring.

    Boc-Tyr(tBu)-OH: Uses a different protecting group (Boc) instead of Fmoc.

    Fmoc-Tyr-OH: Lacks the tBu protecting group.

Uniqueness

(4S)-3-(Fmoc-Tyr(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to the presence of the oxazolidine ring, which provides additional stability and protection during peptide synthesis. This makes it particularly useful in complex peptide synthesis where stability is crucial.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYPUYQFPFOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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